molecular formula C25H24N2O2S2 B11596853 9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B11596853
M. Wt: 448.6 g/mol
InChI Key: FNSRGRUFNQGTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thioxo group and a butylphenyl substituent, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate for reduction, aldehydes for condensation reactions, and dimethylformamide dimethyl acetal for transamination reactions. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions on the pyrroloquinoline core .

Scientific Research Applications

9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of blood coagulation factors, making it a potential candidate for the development of new anticoagulant drugs . Additionally, its unique structure and biological activity make it a valuable tool for studying the mechanisms of action of similar compounds .

Mechanism of Action

The mechanism of action of 9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as blood coagulation factors Xa and XIa, by binding to their active sites and preventing their normal function . This inhibition can lead to a decrease in blood clot formation, making it a potential therapeutic agent for the treatment of thrombotic diseases.

Comparison with Similar Compounds

Compared to other pyrroloquinoline derivatives, 9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione stands out due to its unique combination of a thioxo group and a butylphenyl substituent. Similar compounds include 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones and pyrroloquinoline quinone (PQQ), which also exhibit significant biological activities but differ in their specific structures and mechanisms of action .

Properties

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

4-(4-butylphenyl)-7,7,13-trimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C25H24N2O2S2/c1-5-6-7-15-8-10-16(11-9-15)27-24(30)19-17-12-14(2)13-18-20(17)26(23(29)21(18)28)25(3,4)22(19)31-27/h8-13H,5-7H2,1-4H3

InChI Key

FNSRGRUFNQGTAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=O)C4=O)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.